REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([OH:9])[CH:6]=[CH:7][CH:8]=1.[Cl-].[Al+3].[Cl-].[Cl-].Cl[C:15]([O:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)=[O:16].Cl>O.C(Cl)Cl>[OH:9][C:5]1[CH:4]=[C:3]([O:2][CH3:1])[CH:8]=[CH:7][C:6]=1[C:15]([O:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)=[O:16] |f:1.2.3.4|
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Name
|
|
Quantity
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26.5 g
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Type
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reactant
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Smiles
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COC=1C=C(C=CC1)O
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Name
|
|
Quantity
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32 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
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32 mL
|
Type
|
reactant
|
Smiles
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ClC(=O)OC1=CC=CC=C1
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Name
|
|
Quantity
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215 mL
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Type
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solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
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32 mL
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Type
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reactant
|
Smiles
|
Cl
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Name
|
|
Quantity
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400 mL
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Type
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solvent
|
Smiles
|
O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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To a 1,000-mL, three-neck, nitrogen-purged flask
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Type
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TEMPERATURE
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Details
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This mixture was heated to reflux
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Type
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TEMPERATURE
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Details
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the mixture was cooled to 20°-30° C.
|
Type
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CUSTOM
|
Details
|
The layers were separated
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Type
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WASH
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Details
|
the organic layer washed with two 100-mL portions of 5N hydrochloric acid
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Type
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DRY_WITH_MATERIAL
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Details
|
The organic layer was dried with anhydrous magnesium sulfate
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Type
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FILTRATION
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Details
|
filtered
|
Type
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CUSTOM
|
Details
|
The crude product was recrystallized from heptane
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
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Smiles
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OC1=C(C(=O)OC2=CC=CC=C2)C=CC(=C1)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |